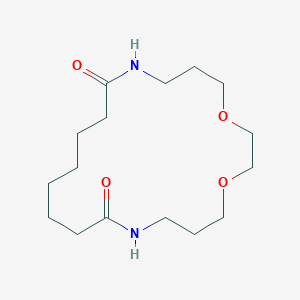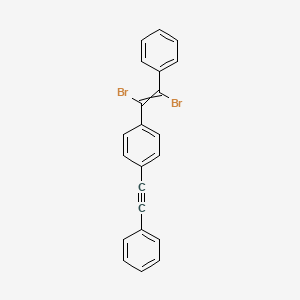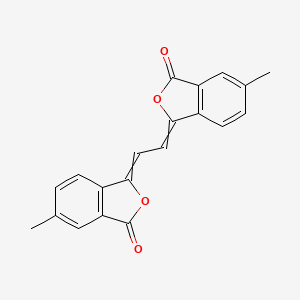
1,4-Dioxa-8,17-diazacycloicosane-9,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxa-8,17-diazacycloicosane-9,16-dione is a heterocyclic compound with the molecular formula C16H30N2O4 It is known for its unique structure, which includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-8,17-diazacycloicosane-9,16-dione typically involves the reaction of specific precursors under controlled conditions. One common method includes the cyclization of appropriate diols and diamines in the presence of a dehydrating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-8,17-diazacycloicosane-9,16-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1,4-Dioxa-8,17-diazacycloicosane-9,16-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism by which 1,4-Dioxa-8,17-diazacycloicosane-9,16-dione exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its ability to form stable complexes makes it useful in drug delivery and as a catalyst in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Another heterocyclic compound with a similar structure but different chemical properties.
1,3-Dithiane: Contains sulfur atoms instead of oxygen, leading to different reactivity.
1,3-Oxathiane: Combines both oxygen and sulfur atoms in its ring structure.
Uniqueness
1,4-Dioxa-8,17-diazacycloicosane-9,16-dione is unique due to its specific arrangement of oxygen and nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
663171-14-0 |
|---|---|
Molecular Formula |
C16H30N2O4 |
Molecular Weight |
314.42 g/mol |
IUPAC Name |
1,4-dioxa-8,17-diazacycloicosane-9,16-dione |
InChI |
InChI=1S/C16H30N2O4/c19-15-7-3-1-2-4-8-16(20)18-10-6-12-22-14-13-21-11-5-9-17-15/h1-14H2,(H,17,19)(H,18,20) |
InChI Key |
IXJFNFCOHFONNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)NCCCOCCOCCCNC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate](/img/structure/B12520513.png)
![2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B12520523.png)
![[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol](/img/structure/B12520539.png)
![2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12520547.png)

![3-[4-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B12520560.png)


![2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-](/img/structure/B12520577.png)
![4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde](/img/structure/B12520578.png)

![3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid](/img/structure/B12520596.png)
![10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione](/img/structure/B12520603.png)

